molecular formula C14H14N2O B5773570 N-(2,5-dimethylphenyl)isonicotinamide

N-(2,5-dimethylphenyl)isonicotinamide

Cat. No.: B5773570
M. Wt: 226.27 g/mol
InChI Key: DCAXSXXMJJNHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)isonicotinamide, also known as DMPI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPI is a derivative of isonicotinamide and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)isonicotinamide is not well understood. However, it has been suggested that this compound may exert its anti-tumor and anti-inflammatory effects through the inhibition of NF-κB signaling pathway. This compound has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation. This compound has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been shown to exhibit a high affinity for zinc ions and can be used as a fluorescent probe for their detection.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)isonicotinamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound has a high affinity for zinc ions, making it a useful tool for the detection of zinc ions in biological samples. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in biological assays. This compound has also been found to exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the research on N-(2,5-dimethylphenyl)isonicotinamide. One potential direction is the development of this compound-based fluorescent probes for the detection of zinc ions in vivo. Another direction is the investigation of the anti-tumor and anti-inflammatory effects of this compound in animal models. The development of more soluble this compound derivatives could also enhance its potential applications in biological assays. Overall, this compound has shown promise as a useful tool for scientific research, and further investigation into its potential applications is warranted.

Synthesis Methods

N-(2,5-dimethylphenyl)isonicotinamide can be synthesized through a simple one-pot reaction between 2,5-dimethylaniline and isonicotinoyl chloride. The reaction yields this compound as a yellow powder, which can be purified through recrystallization. The purity of this compound can be determined through various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

N-(2,5-dimethylphenyl)isonicotinamide has been found to exhibit various scientific research applications. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of zinc ions. This compound has a high affinity for zinc ions and can be used to detect their presence in biological samples. This compound has also been found to exhibit anti-tumor activity and anti-inflammatory effects, making it a potential candidate for cancer therapy and treatment of inflammatory diseases.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-3-4-11(2)13(9-10)16-14(17)12-5-7-15-8-6-12/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAXSXXMJJNHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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